molecular formula C17H16N2OS2 B188488 2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 59898-69-0

2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B188488
CAS RN: 59898-69-0
M. Wt: 328.5 g/mol
InChI Key: YIURYXHWOANFKY-UHFFFAOYSA-N
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Description

“2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C17H16N2OS2 . It has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothieno[2,3-d]pyrimidin-4-one core with a mercapto group and a p-tolyl group attached . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.452 Da . Its density is 1.41g/cm3, and it has a boiling point of 541.5ºC at 760 mmHg . Other physical and chemical properties such as melting point and flash point are not available .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of "2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one" derivatives has been a subject of interest due to their potential pharmacological applications. Sauter and Deinhammer (1973) discussed the synthesis of derivatives by cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids through direct reaction with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). Such synthetic pathways open avenues for creating a variety of compounds with potential bioactive properties.

Pharmacological Applications

The research on these compounds extends into their potential pharmacological benefits. For instance, Alagarsamy et al. (2007) synthesized novel derivatives and investigated them for analgesic and anti-inflammatory activities, finding some compounds to exhibit significant activity, suggesting their potential in pain and inflammation management (Alagarsamy, Shankar, & Solomon, 2007).

Antimicrobial and Anti-inflammatory Properties

Further studies emphasize the antimicrobial and anti-inflammatory properties of these derivatives. For example, a study by Kavitha et al. (2010) on eco-friendly synthesized derivatives showcased significant antimicrobial activity against various bacterial and fungal organisms, underlining the compound's potential in combating infectious diseases (Kavitha, Vijayanthimala, Saravanan, & Mohan, 2010).

Biological Activity and Screening

The exploration of these compounds also includes their comprehensive biological activity screening. Ashalatha et al. (2007) synthesized new derivatives and subjected them to anti-inflammatory, CNS depressant, and antimicrobial activity tests, with some compounds displaying promising results (Ashalatha, Narayana, Raj, & Kumari, 2007). This indicates the versatility of these compounds in various pharmacological domains.

properties

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-6-8-11(9-7-10)19-16(20)14-12-4-2-3-5-13(12)22-15(14)18-17(19)21/h6-9H,2-5H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIURYXHWOANFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354293
Record name 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

CAS RN

59898-69-0
Record name 2,3,5,6,7,8-Hexahydro-3-(4-methylphenyl)-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59898-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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